molecular formula C15H17ClN4O B362848 4-chloro-5-(4-methylpiperazin-1-yl)-2-phenylpyridazin-3(2H)-one CAS No. 302803-63-0

4-chloro-5-(4-methylpiperazin-1-yl)-2-phenylpyridazin-3(2H)-one

Cat. No. B362848
CAS RN: 302803-63-0
M. Wt: 304.77g/mol
InChI Key: UQJCBYQYVQGYJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-5-(4-methylpiperazin-1-yl)-2-phenylpyridazin-3(2H)-one, also known as CMPD 101, is a synthetic compound with potential therapeutic applications in various diseases. It belongs to the class of pyridazinone derivatives and has a molecular weight of 370.85 g/mol.

Mechanism of Action

The exact mechanism of action of 4-chloro-5-(4-methylpiperazin-1-yl)-2-phenylpyridazin-3(2H)-one 101 is not fully understood. However, it has been shown to inhibit the activity of various enzymes and signaling pathways involved in cancer cell growth and inflammation. It has also been shown to modulate the levels of neurotransmitters in the brain, which may contribute to its potential neuroprotective effects.
Biochemical and Physiological Effects:
This compound 101 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as COX-2 and MMP-9, which are involved in inflammation and cancer cell growth. It has also been shown to modulate the levels of neurotransmitters such as dopamine and serotonin in the brain, which may contribute to its potential neuroprotective effects.

Advantages and Limitations for Lab Experiments

4-chloro-5-(4-methylpiperazin-1-yl)-2-phenylpyridazin-3(2H)-one 101 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has also been shown to have potent activity in various assays, which makes it a promising lead compound for drug development. However, there are also some limitations to its use in lab experiments. It has not been extensively studied in vivo, and its toxicity and pharmacokinetic properties are not fully understood.

Future Directions

There are several future directions for the study of 4-chloro-5-(4-methylpiperazin-1-yl)-2-phenylpyridazin-3(2H)-one 101. One direction is to further investigate its potential therapeutic applications in cancer, inflammation, and neurological disorders. Another direction is to study its toxicity and pharmacokinetic properties in vivo. In addition, it may be useful to synthesize analogs of this compound 101 to explore its structure-activity relationship and optimize its pharmacological properties.

Synthesis Methods

4-chloro-5-(4-methylpiperazin-1-yl)-2-phenylpyridazin-3(2H)-one 101 can be synthesized by a multi-step process starting from commercially available starting materials. The first step involves the reaction of 2-phenyl-4,5-dihydro-1H-pyridazin-3-one with chloroacetyl chloride in the presence of a base to give 2-chloro-5-phenylpyridazin-3(2H)-one. This intermediate is then reacted with 4-methylpiperazine in the presence of a base to give this compound 101.

Scientific Research Applications

4-chloro-5-(4-methylpiperazin-1-yl)-2-phenylpyridazin-3(2H)-one 101 has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. In addition, it has been studied for its potential neuroprotective effects in Parkinson's disease.

properties

IUPAC Name

4-chloro-5-(4-methylpiperazin-1-yl)-2-phenylpyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN4O/c1-18-7-9-19(10-8-18)13-11-17-20(15(21)14(13)16)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQJCBYQYVQGYJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C(=O)N(N=C2)C3=CC=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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